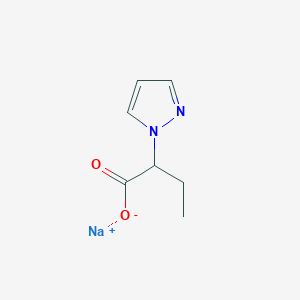![molecular formula C14H21BrN2 B2893688 N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine CAS No. 415954-96-0](/img/structure/B2893688.png)
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine, commonly known as 4-BMC, is a synthetic cathinone that belongs to the β-keto-amphetamine family. It is a designer drug that has gained popularity among recreational drug users due to its psychoactive effects. However, the use of 4-BMC has been associated with adverse health effects, including seizures, psychosis, and death.
Mécanisme D'action
The mechanism of action of 4-BMC involves the inhibition of monoamine transporters, which leads to the release of dopamine, norepinephrine, and serotonin in the brain. The drug has a high affinity for the dopamine transporter, which may explain its psychoactive effects. In addition, 4-BMC has been found to have weak affinity for the serotonin transporter and norepinephrine transporter.
Biochemical and Physiological Effects:
The use of 4-BMC has been associated with several biochemical and physiological effects. Studies have shown that the drug can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to the release of neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. The use of 4-BMC has also been associated with adverse health effects, including seizures, psychosis, and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-BMC in lab experiments is that it is a well-characterized synthetic cathinone that can be synthesized with high purity. This allows researchers to study the drug's pharmacological and toxicological effects with a high degree of accuracy. However, one limitation of using 4-BMC in lab experiments is that its use is associated with adverse health effects, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on 4-BMC. One direction is to study the long-term effects of the drug on the brain and body. Another direction is to investigate the effects of different doses of the drug on neurotransmitter release and cardiovascular function. In addition, researchers could study the effects of 4-BMC in combination with other drugs, as polydrug use is common among recreational drug users. Finally, researchers could investigate the potential therapeutic uses of 4-BMC, as it has been found to have some antidepressant and anxiolytic effects in animal models.
Méthodes De Synthèse
The synthesis of 4-BMC involves the reaction between p-bromobenzyl chloride and N-ethylpiperidone in the presence of a base, such as potassium carbonate. The reaction yields 4-BMC as a white crystalline powder. The purity of the synthesized 4-BMC can be determined using analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-BMC has been used in scientific research to study its pharmacological and toxicological effects. Studies have shown that 4-BMC acts as a monoamine transporter substrate, which leads to the release of dopamine, norepinephrine, and serotonin in the brain. The drug has been found to have a high affinity for the dopamine transporter, which may explain its psychoactive effects. In addition, 4-BMC has been used to study the effects of cathinones on the cardiovascular system, as it has been found to increase heart rate and blood pressure in animal models.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-2-17-9-7-14(8-10-17)16-11-12-3-5-13(15)6-4-12/h3-6,14,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMXHBWRAHSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)
methanone](/img/structure/B2893611.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)


![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)



![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
